

Application Notes and Protocols for SJ3149

Efficacy Studies

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Compound of Interest

Compound Name: SJ3149

Cat. No.: B11928180

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These application notes provide a comprehensive guide to designing and executing preclinical efficacy studies for **SJ3149**, a potent and selective molecular glue degrader of Casein Kinase 1 α (CK1 α). The provided protocols detail essential in vitro and in vivo assays to characterize the anti-cancer activity of **SJ3149**, with a focus on its mechanism of action involving the p53 signaling pathway.

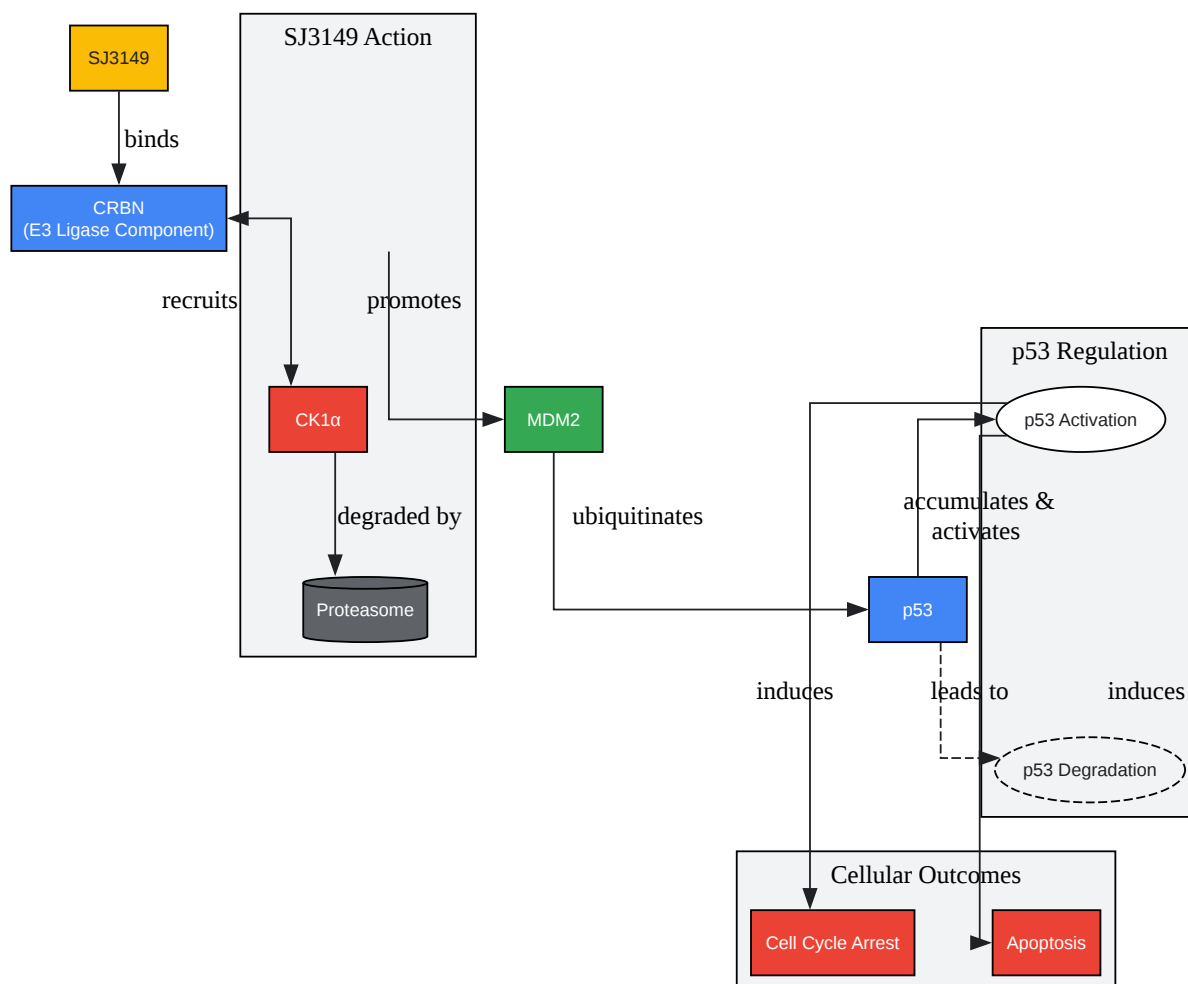
Introduction to SJ3149

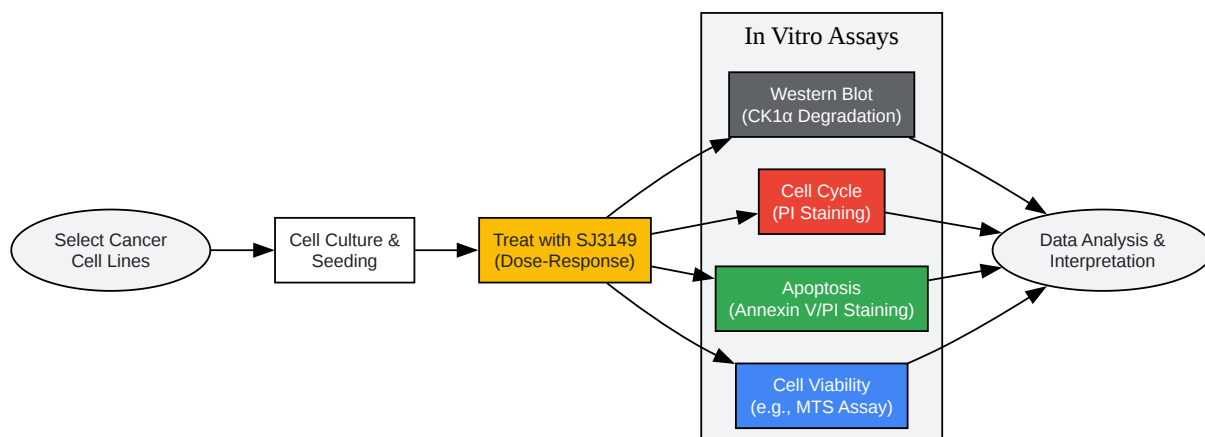
SJ3149 is a small molecule that induces the degradation of CK1 α through the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] CK1 α is a serine/threonine kinase implicated in various cellular processes, including the regulation of the tumor suppressor protein p53.[3] By degrading CK1 α , **SJ3149** prevents the MDM2-mediated ubiquitination and subsequent degradation of p53, leading to p53 accumulation and activation.[4][5] This activation of the p53 pathway can induce cell cycle arrest and apoptosis in cancer cells, particularly those with wild-type TP53.[6][7] **SJ3149** has demonstrated broad antiproliferative activity across a wide range of human cancer cell lines, with notable efficacy in acute myeloid leukemia (AML).[8][9][10]

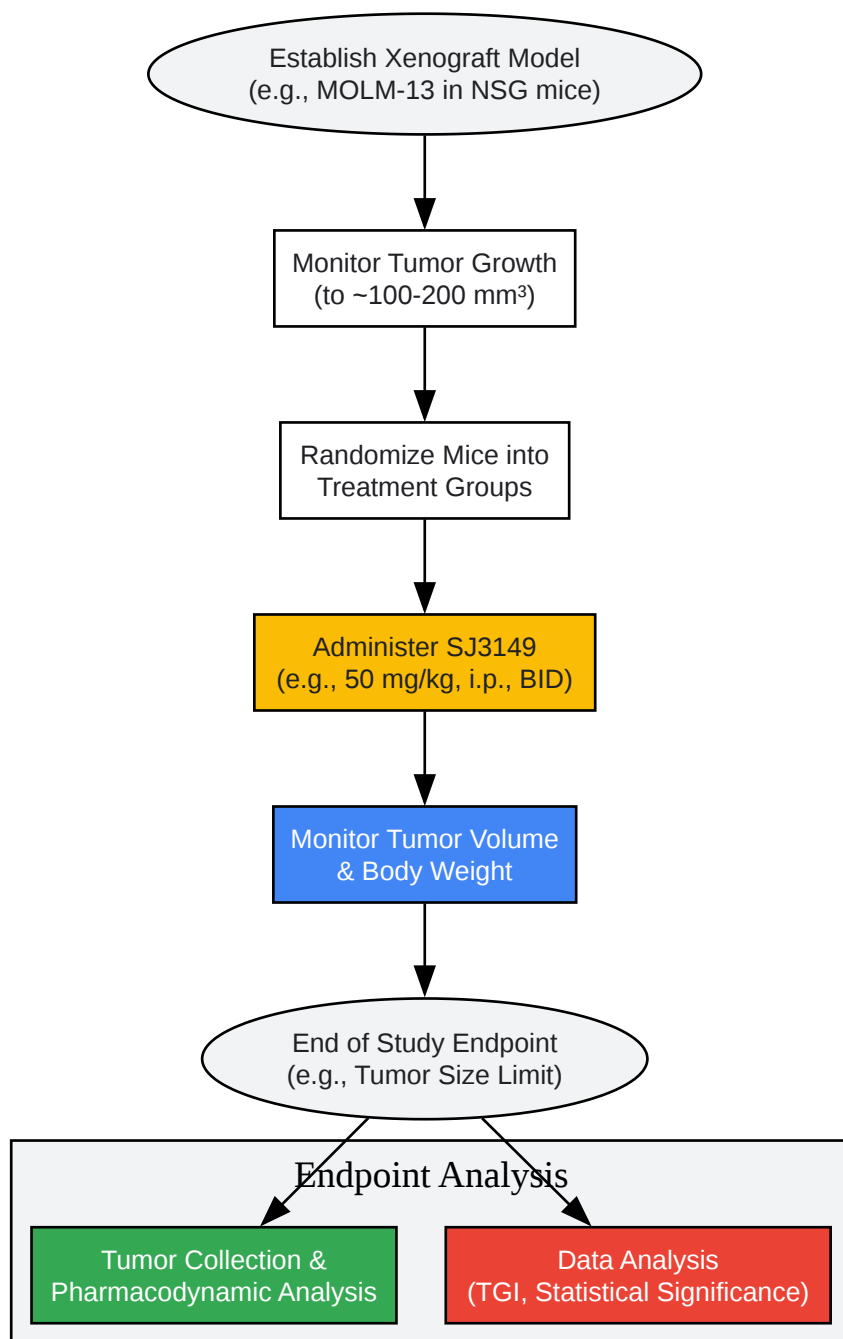
Mechanism of Action: SJ3149 Signaling Pathway

The primary mechanism of **SJ3149** involves the targeted degradation of CK1 α , which plays a crucial role in the negative regulation of p53. In normal cellular processes, CK1 α can promote the interaction between MDM2 and p53, leading to the ubiquitination and proteasomal

degradation of p53. **SJ3149** acts as a molecular glue, bringing CK1 α into proximity with the E3 ubiquitin ligase substrate receptor CRBN. This induced proximity results in the ubiquitination and subsequent degradation of CK1 α . The removal of CK1 α disrupts the MDM2-p53 interaction, leading to the stabilization and accumulation of p53. Activated p53 can then transcriptionally activate its target genes, resulting in cell cycle arrest and apoptosis.







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